molecular formula C13H25N3 B1597898 1-(3-Diallylaminopropyl)piperazine CAS No. 827614-52-8

1-(3-Diallylaminopropyl)piperazine

Cat. No.: B1597898
CAS No.: 827614-52-8
M. Wt: 223.36 g/mol
InChI Key: ZOZYCTDRMYGAKS-UHFFFAOYSA-N
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Description

1-(3-Diallylaminopropyl)piperazine is an organic compound with the molecular formula C13H25N3. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been reported to have diverse biological activities such as antidiarrheal, antipyretic, analgesic, antimicrobial, antitumor, anti-inflammatory, diuretic, antipsychotic, antimalarial, and antidepressant properties .

Cellular Effects

Piperazine-containing ionizable lipids have been reported to preferentially deliver mRNA to immune cells in vivo without targeting ligands . Additionally, a study tested the efficiency of a new chemical, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), on glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Diallylaminopropyl)piperazine is not well-understood. Piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh). AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Subcellular Localization

The subcellular localization of this compound is not currently known. Recent studies of DKP pathways demonstrate the chemical ingenuity of microorganisms, highlight the wealth of unique enzymology provided by bacterial biosynthetic pathways, and suggest an abundance of untapped biosynthetic potential for future exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Diallylaminopropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process can yield piperazine as a co-product, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Diallylaminopropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the piperazine ring .

Comparison with Similar Compounds

1-(3-Diallylaminopropyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyethyl)piperazine: Known for its use in pharmaceuticals and as a buffering agent.

    1-(4-Methylpiperazin-1-yl)propan-2-ol: Used in the synthesis of various drugs.

    1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Studied for its potential antidepressant properties.

Uniqueness: this compound is unique due to its specific diallylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-piperazin-1-yl-N,N-bis(prop-2-enyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h3-4,14H,1-2,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZYCTDRMYGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCCN1CCNCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371025
Record name 1-(3-Diallylaminopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-52-8
Record name 1-(3-Diallylaminopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-52-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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